An In-depth Technical Guide to L-Cysteine Hydrochloride Monohydrate (H-Cys-OH · HCl · H₂O)
An In-depth Technical Guide to L-Cysteine Hydrochloride Monohydrate (H-Cys-OH · HCl · H₂O)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of L-Cysteine in Cellular Function and Therapeutic Development
L-Cysteine, a semi-essential, sulfur-containing amino acid, is a cornerstone of cellular biochemistry and a molecule of significant interest in the pharmaceutical and biotechnology sectors.[1] In its more stable and water-soluble form, L-Cysteine hydrochloride monohydrate, it serves as a critical supplement in cell culture media and a key starting material in drug development.[1] Its multifaceted roles, from being a fundamental building block of proteins to a potent antioxidant, underscore its importance in maintaining cellular health and its potential in therapeutic applications.[2][3] This guide provides a comprehensive technical overview of L-Cysteine hydrochloride monohydrate, delving into its core physicochemical properties, its intricate biochemical functions, and practical guidance for its application in research and development.
Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of L-Cysteine hydrochloride monohydrate is paramount for its effective use in experimental and developmental settings.
Molecular Identity and Weight
The chemical identity of L-Cysteine hydrochloride monohydrate is defined by its molecular formula and precise molecular weight.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-amino-3-sulfanylpropanoic acid hydrochloride monohydrate | [4] |
| Synonyms | H-Cys-OH · HCl · H₂O, L-Cysteine HCl monohydrate | [4] |
| Molecular Formula | C₃H₇NO₂S · HCl · H₂O | [5] |
| Molecular Weight | 175.64 g/mol | [4][5] |
| Exact Mass | 175.0069920 Da | [4] |
| CAS Number | 7048-04-6 | [5] |
Physical Characteristics
The physical state and solubility of L-Cysteine hydrochloride monohydrate dictate its handling and preparation in solution.
| Property | Description | Source(s) |
| Appearance | White crystalline powder | [5] |
| Melting Point | 175 - 178 °C (with decomposition) | [6] |
| Solubility | Highly soluble in water (~650 g/L at 20°C). Soluble in ethanol. Insoluble in ether. | [6][7][8] |
| pH of 1% aqueous solution | 1.5 - 2.0 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and characterization of L-Cysteine hydrochloride monohydrate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR chemical shifts are observed around 23.87 ppm (CH₂), 54.35 ppm (CH), and 170 ppm (COO⁻).[9]
-
-
Infrared (IR) Spectroscopy :
-
FTIR and ATR-IR spectra are available for the identification of functional groups.[4]
-
-
UV-Visible Spectroscopy :
-
The lower cut-off wavelength for a related co-crystal has been reported at 233 nm.[10]
-
-
Raman Spectroscopy :
-
FT-Raman spectra are available for vibrational analysis.[4]
-
The Biochemical Significance of L-Cysteine
The biological importance of L-Cysteine stems from the reactivity of its thiol (-SH) group, which is central to its various functions.
The Architect of Protein Structure: Disulfide Bonds
The thiol group of cysteine residues can undergo oxidation to form a disulfide bond (-S-S-) with another cysteine residue, creating a cystine.[11] This covalent linkage is a critical determinant of the tertiary and quaternary structures of many proteins, particularly those destined for the extracellular environment.[12][13] These disulfide bridges provide significant structural stability, ensuring the proper folding and biological activity of proteins.[2][13]
Caption: Oxidation of two cysteine residues to form a cystine disulfide bond.
The Master Antioxidant: A Precursor to Glutathione
L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that is the most abundant intracellular antioxidant.[2][14][15] The thiol group of cysteine is responsible for the potent antioxidant activity of glutathione, which neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage.[14]
Caption: L-Cysteine as the rate-limiting precursor in Glutathione synthesis.
This antioxidant function is crucial for maintaining cellular redox homeostasis and has significant implications for preventing and treating a range of diseases associated with oxidative stress.[16]
Practical Applications and Experimental Protocols
The unique properties of L-Cysteine hydrochloride monohydrate make it a valuable tool in various research and development applications.
A Vital Component in Cell Culture Media
L-Cysteine is an essential supplement in many cell culture media, where it serves multiple functions:
-
Substrate for Protein Synthesis : Provides the necessary building blocks for cellular protein production.[5]
-
Protection from Oxidative Stress : As a precursor to glutathione, it helps to mitigate the oxidative stress inherent in in vitro cell culture environments.[5][17]
-
Source of Sulfur : Acts as a primary source of sulfur for various metabolic processes.[5]
Materials:
-
L-Cysteine hydrochloride monohydrate (MW: 175.63 g/mol )
-
High-purity, deoxygenated water (e.g., autoclaved and cooled, or sparged with nitrogen or argon)
-
Sterile conical tubes and storage vials
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation of Deoxygenated Water : To minimize oxidation, use water that has been deoxygenated. This can be achieved by autoclaving and allowing it to cool in a sealed container or by sparging with an inert gas like nitrogen for at least 20 minutes.
-
Weighing : In a sterile environment, accurately weigh 1.756 g of L-Cysteine hydrochloride monohydrate.
-
Dissolution : Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of deoxygenated water.
-
Mixing : Gently vortex or invert the tube until the solid is completely dissolved. The compound is highly soluble in water.[15]
-
Volume Adjustment : Adjust the final volume to 10 mL with deoxygenated water.
-
Sterilization : Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage :
Caption: Workflow for preparing a sterile stock solution of L-Cysteine hydrochloride monohydrate.
Handling, Stability, and Incompatibilities
Proper handling and storage are crucial to maintain the integrity of L-Cysteine hydrochloride monohydrate and its solutions.
-
Stability :
-
The solid form is stable when stored in a cool, dry, and dark place.[9] It is, however, hygroscopic and sensitive to air and light.[19]
-
Aqueous solutions are prone to oxidation, especially at neutral or alkaline pH.[5][18] The primary degradation pathway is the oxidation of two cysteine molecules to form the less soluble cystine.[7][18] This oxidation is accelerated by the presence of oxygen and metal ions.[5][7]
-
Solutions are significantly more stable at an acidic pH (1-2.5).[18]
-
-
Incompatibilities :
-
L-Cysteine hydrochloride monohydrate is incompatible with strong oxidizing agents, most common metals, and hydrogen chloride.[20]
-
Conclusion: A Versatile Tool for Scientific Advancement
L-Cysteine hydrochloride monohydrate is a compound of fundamental importance with wide-ranging applications in research and development. Its roles in protein structure and antioxidant defense make it an indispensable component in cell biology and a molecule with significant therapeutic potential. A comprehensive understanding of its physicochemical properties and careful attention to handling and solution preparation are essential for harnessing its full potential in the laboratory and beyond.
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